molecular formula C12H9Cl2NO4S2 B14245123 2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide CAS No. 519055-20-0

2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide

Cat. No.: B14245123
CAS No.: 519055-20-0
M. Wt: 366.2 g/mol
InChI Key: CQOJVSQUXMOVSW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, a methoxy group at position 5 on the thiophene ring, and a sulfonyl group attached to the nitrogen atom of the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the sulfonyl group to produce sulfides or sulfones .

Scientific Research Applications

2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(5-methoxythiophene-2-sulfonyl)benzamide is unique due to the presence of the methoxythiophene-sulfonyl moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

519055-20-0

Molecular Formula

C12H9Cl2NO4S2

Molecular Weight

366.2 g/mol

IUPAC Name

2,4-dichloro-N-(5-methoxythiophen-2-yl)sulfonylbenzamide

InChI

InChI=1S/C12H9Cl2NO4S2/c1-19-10-4-5-11(20-10)21(17,18)15-12(16)8-3-2-7(13)6-9(8)14/h2-6H,1H3,(H,15,16)

InChI Key

CQOJVSQUXMOVSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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